molecular formula C22H38O4 B1598679 14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate CAS No. 168473-14-1

14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate

Cat. No. B1598679
M. Wt: 366.5 g/mol
InChI Key: PYLRGSOFJMYQNO-UHFFFAOYSA-N
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Description

14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C22H38O4 . It is also known by other names such as Tetradecane-1,14-diyl bis (2-methylacrylate), 1,14-TETRADECANEDIOL DIMETHACRYLATE, and 1,14-TETRADECANEDIOL DIMETHACRYLATE, TEC H .


Molecular Structure Analysis

The molecular weight of this compound is 366.5 g/mol . The IUPAC name is 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a XLogP3-AA value of 7.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 19 rotatable bonds . Its topological polar surface area is 52.6 Ų . The compound has a complexity of 386 .

Scientific Research Applications

  • Polymerization Studies : Research conducted by Barson, Bevington, and Breuer (1989) explored the use of benzoyl peroxide in initiating the polymerization of methyl methacrylate. They found that additives like 1,3-diphenylpropene significantly influence the proportion of benzoate end-groups in the polymerizing system, which is crucial in understanding the polymerization mechanisms and end-group functionalities in polymers (Barson, Bevington, & Breuer, 1989).

  • Synthetic Organic Chemistry : A study by Tahara, Harigaya, and Onda (1975) demonstrated the conversion of dehydroabietic acid into a steroid skeleton. This synthesis process, involving nitration and conversion of nitro groups, highlights the potential of using similar chemical structures in the synthesis of complex organic molecules (Tahara, Harigaya, & Onda, 1975).

  • Chemical Synthesis and Transformations : Pizzioli, Ornik, Svete, and Stanovnik (1998) discussed the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs. Their research is significant for understanding how multifunctional compounds can be used for the preparation of polyfunctional heterocyclic systems, a key area in organic synthesis (Pizzioli et al., 1998).

  • Biosynthesis of Gibberellins : Shechter and West (1969) explored the biosynthesis of cyclic diterpenes from trans-geranylgeranyl pyrophosphate in Gibberella fujikuroi, a fungus. This study is crucial for understanding the biosynthetic pathways of important plant hormones (Shechter & West, 1969).

  • Molecular Structure Analysis : Castellano, Brocksom, and Ceschi (1994) investigated the structure of a tetracyclic intermediate in the synthesis of Daphniphyllum alkaloids. The study of such molecular structures aids in the synthesis of complex organic compounds, potentially useful in pharmaceuticals (Castellano, Brocksom, & Ceschi, 1994).

Safety And Hazards

The compound is associated with the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), contaminated work clothing should not be allowed out of the workplace (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of water (P302+P352), specific treatment (see … on this label) (P321), if skin irritation or rash occurs: Get medical advice/attention (P333+P313), wash contaminated clothing before reuse (P363), and dispose of contents/container to … (P501) .

properties

IUPAC Name

14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O4/c1-19(2)21(23)25-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26-22(24)20(3)4/h1,3,5-18H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLRGSOFJMYQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394189
Record name 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-(2-Methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate

CAS RN

168473-14-1
Record name 14-(2-methylprop-2-enoyloxy)tetradecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,14-Tetradecanediol dimethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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